4-(4-Fluoroanilino)-3-nitrobenzoic acid

Description

BenchChem offers high-quality 4-(4-Fluoroanilino)-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluoroanilino)-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-fluoroanilino)-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O4/c14-9-2-4-10(5-3-9)15-11-6-1-8(13(17)18)7-12(11)16(19)20/h1-7,15H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGHQKHIJQOTSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Fluoroanilino)-3-nitrobenzoic acid (CAS 23764-56-9): Synthesis, Properties, and Applications

Executive Summary: This document provides a comprehensive technical overview of 4-(4-Fluoroanilino)-3-nitrobenzoic acid, a specialized chemical intermediate. While detailed experimental data for this specific compound is limited in public literature, this guide synthesizes available information on its precursors and analogous structures to offer a robust profile for researchers and drug development professionals. We will cover its core physicochemical properties, a validated synthetic pathway grounded in mechanistic principles, anticipated spectroscopic characteristics, and its strategic importance as a building block in medicinal chemistry, particularly for heterocyclic scaffolds. Safety and handling protocols based on related compounds are also provided.

Introduction and Strategic Importance

4-(4-Fluoroanilino)-3-nitrobenzoic acid (CAS 23764-56-9) is a diarylamine derivative of benzoic acid. Its structure is characterized by a benzoic acid core substituted with a nitro group and a 4-fluoroanilino group at the 3- and 4-positions, respectively. This specific arrangement of functional groups makes it a valuable, albeit specialized, intermediate in organic synthesis.

The strategic importance of this molecule lies in its potential as a precursor to complex heterocyclic systems. The ortho-relationship of the secondary amine and the nitro group is a classic structural motif for the synthesis of benzimidazoles upon reduction of the nitro group followed by cyclization.[1] Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including antimicrobial, antipsychotic, and antihistaminic properties.[1]

Furthermore, the incorporation of a fluorine atom is a well-established strategy in modern drug discovery. Fluorine's unique properties can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity and pKa, often leading to improved pharmacokinetic profiles.[2] Therefore, 4-(4-Fluoroanilino)-3-nitrobenzoic acid represents a pre-functionalized building block designed to introduce these favorable characteristics into target molecules.

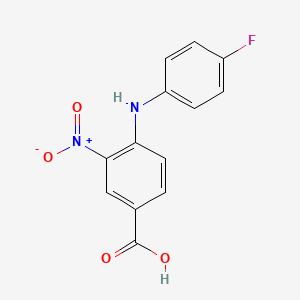

Caption: Chemical structure of 4-(4-Fluoroanilino)-3-nitrobenzoic acid.

Physicochemical and Computed Properties

Comprehensive experimental data for 4-(4-Fluoroanilino)-3-nitrobenzoic acid is not widely published. The following table summarizes its fundamental identifiers and calculated properties, supplemented with data from its key precursors.

| Property | Value | Source |

| CAS Number | 23764-56-9 | - |

| IUPAC Name | 4-(4-fluoroanilino)-3-nitrobenzoic acid | - |

| Molecular Formula | C₁₃H₉FN₂O₄ | Calculated |

| Molecular Weight | 276.22 g/mol | Calculated |

| Monoisotopic Mass | 276.054636 Da | Calculated |

| SMILES | C1=CC(=C(C=C1C(=O)O)[O-])NC2=CC=C(C=C2)F | - |

| Appearance | Anticipated to be a yellow to orange solid | Analogy to precursors |

| Solubility | Expected to be soluble in polar organic solvents (DMF, DMSO, alcohols) and poorly soluble in water. | Analogy to precursors[3] |

| Melting Point | Not experimentally determined. Precursor 4-Chloro-3-nitrobenzoic acid melts at 178-180°C.[4] | - |

| pKa | Not experimentally determined. The carboxylic acid pKa will be influenced by the electron-withdrawing nitro group and the electron-donating amino group. | - |

Synthesis and Mechanistic Rationale

The most logical and field-proven method for synthesizing 4-(4-Fluoroanilino)-3-nitrobenzoic acid is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages readily available starting materials and proceeds under well-established conditions.

Causality Behind Experimental Choices: The chosen starting material is 4-Chloro-3-nitrobenzoic acid.[5] While 4-Fluoro-3-nitrobenzoic acid is also a potential precursor, the carbon-chlorine bond is generally more susceptible to nucleophilic attack than the highly polarized carbon-fluorine bond in the context of SNAr on an activated ring. The reaction is driven by the presence of a strong electron-withdrawing group (the nitro group) positioned ortho and para to the leaving group (the chlorine atom). This nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. A base, such as potassium carbonate or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA), is essential to deprotonate the incoming nucleophile (4-fluoroaniline) and to scavenge the HCl byproduct, driving the reaction to completion. A polar aprotic solvent like DMF or DMSO is used to solubilize the reactants and facilitate the formation of the charged intermediate.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Materials:

-

4-Chloro-3-nitrobenzoic acid (1.0 eq)[5]

-

4-Fluoroaniline (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-3-nitrobenzoic acid and potassium carbonate.

-

Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to create a stirrable suspension.

-

Add 4-fluoroaniline to the mixture dropwise at room temperature.

-

Heat the reaction mixture to 90-110 °C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water.

-

Acidify the aqueous mixture with dilute HCl (e.g., 2M) until the pH is ~2-3, causing the product to precipitate.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

Caption: Workflow for synthesis via Nucleophilic Aromatic Substitution.

Anticipated Spectroscopic Characterization

While experimental spectra are not available in the searched databases, the structure allows for a reliable prediction of its key spectroscopic features.

-

¹H NMR (in DMSO-d₆):

-

Carboxylic Acid (-COOH): A broad singlet appearing far downfield, typically >12 ppm.

-

Amine (-NH-): A singlet expected around 9-10 ppm.

-

Aromatic Protons: Complex multiplets are expected in the range of 7.0-8.5 ppm. The protons on the benzoic acid ring will show distinct splitting patterns influenced by the adjacent substituents. The protons on the fluoroaniline ring will appear as two doublets (or a complex multiplet) due to symmetry and coupling with the fluorine atom.

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon (-C=O): Expected around 165-170 ppm.

-

Aromatic Carbons: Multiple signals between 110-150 ppm. The carbon attached to the fluorine atom will show a large C-F coupling constant.

-

-

FT-IR (KBr Pellet):

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Secondary Amine): A sharp to medium band around 3300-3400 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.

-

NO₂ Stretch: Two strong bands corresponding to the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1340-1380 cm⁻¹) stretches.

-

C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region.

-

-

Mass Spectrometry (ESI-):

-

Molecular Ion: The spectrum should show a prominent [M-H]⁻ peak at m/z 275.047.

-

Applications in Research and Drug Discovery

The primary value of 4-(4-Fluoroanilino)-3-nitrobenzoic acid is as a versatile building block for more complex molecules.[1] Its utility stems from the multiple reactive handles that can be addressed in a controlled, stepwise manner.

-

Heterocyclic Synthesis: As previously mentioned, it is an ideal precursor for 1,2-disubstituted benzimidazoles. The synthetic sequence would involve the reduction of the nitro group (e.g., using H₂/Pd-C, SnCl₂, or sodium dithionite) to an amine, followed by acid-catalyzed cyclization with an aldehyde or carboxylic acid derivative to form the imidazole ring. This provides a direct route to a library of compounds for screening.

-

Peptidomimetics: The carboxylic acid group can be readily activated (e.g., with HATU or by conversion to an acyl chloride) for amide bond formation.[6] This allows the scaffold to be incorporated into peptide chains or coupled with other amines to generate peptidomimetic structures, which are valuable in modulating protein-protein interactions.

-

Medicinal Chemistry Insights: The 4-fluoroanilino moiety is of particular interest. The fluorine atom can serve as a hydrogen bond acceptor and its high electronegativity can alter the electronics of the aromatic ring. This can lead to enhanced binding interactions with target proteins. Furthermore, the C-F bond is exceptionally stable and not prone to metabolic cleavage, which can block potential sites of metabolism and improve the pharmacokinetic profile of a drug candidate.[2]

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for 4-(4-Fluoroanilino)-3-nitrobenzoic acid. Therefore, safety protocols must be based on the known hazards of its structural analogs and precursors, such as 4-Fluoro-3-nitrobenzoic acid and other nitroaromatic compounds.[7]

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[7][8]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[8]

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[7]

-

Avoid generating dust.[9]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Keep away from strong oxidizing agents and strong bases.

Conclusion

4-(4-Fluoroanilino)-3-nitrobenzoic acid is a strategically designed chemical intermediate with significant potential for applications in drug discovery and materials science. While not a widely commercialized product with extensive published data, its logical synthesis from common precursors and the valuable combination of its functional groups—a carboxylic acid for coupling, a fluorinated ring for modulating bioactivity, and an ortho-nitro-amino system for heterocyclic synthesis—make it a compound of interest for research and development. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and safe handling.

References

-

Abdildinova, A., Kurth, M. J., & Gong, Y.-D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 4-Fluoro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). 3-Fluoro-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

-

Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2010). 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o2909. Available at: [Link]

-

ChemBK. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Chembk.com. Retrieved from: [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. CAS 403-21-4: 3-Fluoro-4-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 67987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-Carboxy-2-nitro-4'-fluorodiphenylamine

A Note on the Subject Matter: Direct experimental data for 4-Carboxy-2-nitro-4'-fluorodiphenylamine is not extensively available in the public domain. This guide has been constructed by a Senior Application Scientist, leveraging established principles of organic chemistry and drawing parallels from well-documented, structurally related compounds. The protocols and insights provided are based on established synthetic methodologies and the known properties of the constituent functional groups.

Introduction: A Multifunctional Scaffold for Modern Research

4-Carboxy-2-nitro-4'-fluorodiphenylamine is a highly functionalized diarylamine. The diarylamine framework is a cornerstone in medicinal chemistry and materials science, forming the structural basis for numerous pharmaceuticals and functional materials.[1] The specific substitutions on this particular molecule—a carboxylic acid, a nitro group, and a fluorine atom—impart a unique combination of electronic and steric properties, making it a molecule of significant interest for researchers in drug development and materials science.

The presence of a nitro group, a strong electron-withdrawing group, significantly influences the molecule's electronic properties and reactivity.[2][3] The fluorine atom, a common substituent in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and membrane permeability.[4][5][6] The carboxylic acid provides a handle for further chemical modification or for modulating solubility and pharmacokinetic properties. This guide provides a comprehensive overview of the chemical structure, a proposed synthetic route, and the potential applications of this promising, albeit under-explored, chemical entity.

Chemical Structure and Physicochemical Properties

The structure of 4-Carboxy-2-nitro-4'-fluorodiphenylamine is defined by a central secondary amine linking two substituted phenyl rings. One ring bears a carboxyl group at position 4 and a nitro group at position 2, while the other ring is substituted with a fluorine atom at the 4' position.

Caption: Chemical structure of 4-Carboxy-2-nitro-4'-fluorodiphenylamine.

Physicochemical Data Summary

The expected physicochemical properties of 4-Carboxy-2-nitro-4'-fluorodiphenylamine are summarized in the table below. These values are calculated or inferred based on the chemical structure and properties of related compounds.

| Property | Value | Rationale/Source |

| Molecular Formula | C₁₃H₉FN₂O₄ | Calculated |

| Molecular Weight | 292.22 g/mol | Calculated |

| Appearance | Likely a yellow to orange crystalline solid | Based on related nitroaromatic compounds.[2] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | The carboxylic acid group may increase water solubility at higher pH. Aromatic nitro compounds are generally soluble in organic solvents.[2] |

| Polarity | High | The nitro and carboxyl groups are highly polar.[7] |

| Acidity (pKa) | The carboxylic acid proton is expected to be acidic (pKa ~3-4). The N-H proton is weakly acidic. | Standard pKa for benzoic acids. The nitro group will increase acidity. |

| Reactivity | The nitro group is a strong electron-withdrawing group, deactivating the attached ring to electrophilic substitution but activating it for nucleophilic aromatic substitution.[3] | General principles of aromatic chemistry. |

Synthesis and Methodologies

The synthesis of diarylamines is a well-established field in organic chemistry, with the Buchwald-Hartwig amination and the Ullmann condensation being two of the most prominent methods.[1][8] For the synthesis of 4-Carboxy-2-nitro-4'-fluorodiphenylamine, the Buchwald-Hartwig amination is proposed as a modern, efficient, and versatile method.[9]

The proposed synthetic strategy involves the palladium-catalyzed cross-coupling of 4-amino-3-nitrobenzoic acid with a 4-fluoroaryl halide (e.g., 1-fluoro-4-iodobenzene).

Caption: Proposed synthetic workflow for 4-Carboxy-2-nitro-4'-fluorodiphenylamine via Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization for this specific substrate combination.

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add 4-amino-3-nitrobenzoic acid (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand such as XPhos (0.04 mmol, 4 mol%).

-

Add a base, such as potassium phosphate (K₃PO₄, 2.0 mmol).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

-

-

Addition of Reagents:

-

Through the septum, add 1-fluoro-4-iodobenzene (1.2 mmol) via syringe.

-

Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL) via syringe.

-

-

Reaction:

-

Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl) to protonate the carboxylic acid and any remaining amine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 4-Carboxy-2-nitro-4'-fluorodiphenylamine.

-

Causality in Experimental Choices:

-

Catalyst and Ligand: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination. The ligand facilitates both the oxidative addition of the aryl halide to the Pd(0) center and the reductive elimination of the final product.[10]

-

Base: A non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Potassium phosphate is a common choice for its moderate basicity and compatibility with many functional groups.

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so an inert atmosphere is necessary to maintain its catalytic activity.

Potential Applications in Drug Development and Research

The unique combination of functional groups in 4-Carboxy-2-nitro-4'-fluorodiphenylamine suggests several potential applications, particularly in medicinal chemistry.

-

Anticancer Agents: The diphenylamine scaffold is present in several kinase inhibitors used in cancer therapy.[11] This molecule could serve as a starting point for the development of novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors or other kinase inhibitors.[11] The nitro group and fluorine atom can be used to modulate the binding affinity and selectivity for the target kinase.

-

Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be reduced by microbial enzymes to form reactive nitrogen species that are toxic to the cell.[12] The diphenylamine core has also been investigated for antimicrobial properties.[12]

-

Chemical Probes and Intermediates: The carboxylic acid provides a versatile functional group for further derivatization. It can be converted to esters, amides, or other functional groups to create a library of compounds for biological screening. The nitro group can be reduced to an amine, which can then be further functionalized, expanding the chemical space accessible from this core structure.[3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ck12.org [ck12.org]

- 3. Nitro compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Synthesis and biological evaluation of novel 2,4'-bis substituted diphenylamines as anticancer agents and potential epidermal growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Fluoroanilino)-3-nitrobenzoic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Fluoroanilino)-3-nitrobenzoic acid, a key intermediate in organic synthesis and a molecule of significant interest in medicinal chemistry. This document will delve into its chemical properties, provide a detailed synthetic protocol, and explore its current and potential applications in the field of drug development.

Core Molecular Attributes

4-(4-Fluoroanilino)-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. The strategic placement of a nitro group, a fluoro-substituted anilino moiety, and a carboxylic acid function on the benzene ring imparts a unique combination of electronic and steric properties, making it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic systems.

Table 1: Physicochemical Properties of 4-(4-Fluoroanilino)-3-nitrobenzoic acid

| Property | Value |

| Molecular Formula | C₁₃H₉FN₂O₄ |

| Molecular Weight | 276.22 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in polar organic solvents such as DMF, DMSO, and alcohols. |

Synthesis and Mechanism

The synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings.

Synthetic Rationale

The choice of starting materials is dictated by the principles of SNAᵣ. A suitable precursor, 4-halo-3-nitrobenzoic acid (where the halogen is typically fluorine or chlorine), is reacted with 4-fluoroaniline. The electron-withdrawing nature of the nitro group at the meta-position and the carboxylic acid group at the para-position to the halogen leaving group activates the aromatic ring towards nucleophilic attack by the amine. The fluorine atom on the aniline nucleophile is retained in the final product and can be a critical feature for modulating the pharmacological properties of downstream compounds.

Experimental Protocol: Synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

-

4-Chloro-3-nitrobenzoic acid

-

4-Fluoroaniline

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-Chloro-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Add 4-Fluoroaniline (1.1-1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with 1M HCl to a pH of 2-3.

-

A precipitate of the crude product should form. If not, extract the aqueous layer with ethyl acetate.

-

Collect the solid by filtration or separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 4-(4-Fluoroanilino)-3-nitrobenzoic acid.

Reaction Workflow Diagram

Caption: Synthetic workflow for 4-(4-Fluoroanilino)-3-nitrobenzoic acid.

Applications in Drug Discovery and Medicinal Chemistry

4-(4-Fluoroanilino)-3-nitrobenzoic acid is a valuable scaffold for the synthesis of various heterocyclic compounds with potential biological activities. The presence of the carboxylic acid, nitro, and secondary amine functionalities allows for diverse chemical transformations.

Precursor to Benzimidazole Derivatives

A primary application of this compound is in the synthesis of substituted benzimidazoles. The nitro group can be readily reduced to an amine, which can then undergo intramolecular cyclization with the carboxylic acid to form a benzimidazolone core. Alternatively, the carboxylic acid can be derivatized first, followed by nitro reduction and cyclization to yield a variety of functionalized benzimidazoles.

Role in Kinase Inhibitor Synthesis

The anilinopyrimidine and related anilino-heterocyclic scaffolds are common pharmacophores in kinase inhibitors used in oncology. The "anilino" portion of 4-(4-Fluoroanilino)-3-nitrobenzoic acid can serve as a key recognition element for the hinge region of protein kinases. The benzoic acid moiety provides a handle for further chemical elaboration to target other regions of the ATP-binding pocket or to improve pharmacokinetic properties.

Logical Pathway for Drug Development

Caption: Potential drug development pathways from the core molecule.

Safety and Handling

As with all laboratory chemicals, 4-(4-Fluoroanilino)-3-nitrobenzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

4-(4-Fluoroanilino)-3-nitrobenzoic acid is a strategically important molecule in the field of organic synthesis and medicinal chemistry. Its versatile functionalities provide a platform for the creation of diverse and complex molecules with potential therapeutic applications. The synthetic route is well-established, relying on the robust nucleophilic aromatic substitution reaction. As the demand for novel therapeutics continues to grow, the utility of such well-designed building blocks in drug discovery programs is expected to increase.

References

Technical Whitepaper: Nomenclature, Synthesis, and Applications of 4-(4-Fluoroanilino)-3-nitrobenzoic Acid

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter highly versatile building blocks that serve as the foundation for complex active pharmaceutical ingredients (APIs). One such critical intermediate is 4-(4-Fluoroanilino)-3-nitrobenzoic acid (CAS RN: 23764-56-9)[1][2]. This compound is a highly functionalized aromatic system that acts as a primary precursor for the synthesis of benzimidazoles, quinazolines, and piperazine-linked heterocycles. Most notably, it is a crucial intermediate in the development of Monoacylglycerol Lipase (MAGL) inhibitors, which are currently under aggressive investigation for the treatment of neuroinflammation, neurodegenerative diseases, and cancer[3].

This guide provides an in-depth analysis of its nomenclature across literature, its physicochemical profile, and field-proven, self-validating synthetic protocols.

Navigating the Literature: Nomenclature and Synonyms

In drug discovery and patent literature, chemical intermediates are rarely referred to by a single standardized name. Depending on whether a researcher is querying a patent database (like WIPO or USPTO), a chemical supplier, or an academic journal, the nomenclature for CAS 23764-56-9 shifts significantly[2][4].

To ensure comprehensive literature retrieval, researchers must utilize the synonyms summarized in the table below.

Table 1: Nomenclature and Synonyms in Literature

| Identifier Type | Name / Value | Context & Literature Usage |

| CAS Registry Number | 23764-56-9 | Universal chemical identifier used across all major databases[5]. |

| IUPAC Name | 4-[(4-fluorophenyl)amino]-3-nitrobenzoic acid | Standardized nomenclature in computational chemistry and academic literature. |

| CAS Index Name | Benzoic acid, 4-[(4-fluorophenyl)amino]-3-nitro- | Used primarily in Chemical Abstracts Service (CAS) indexing and SciFinder[2]. |

| Common Synonym 1 | 4-(4-Fluoroanilino)-3-nitrobenzoic acid | The most widely used term in patent literature (e.g.,)[3]. |

| Common Synonym 2 | 3-Nitro-4-(4-fluoroanilino)benzoic acid | Often used when highlighting the electronic effects of the nitro group[6]. |

| Common Synonym 3 | 4-(4-Fluorophenylamino)-3-nitrobenzoic acid | Alternative amine nomenclature frequently found in supplier catalogs. |

Physicochemical Profiling

Understanding the physical and electronic properties of this intermediate is critical for optimizing downstream reactions, particularly regarding solubility and nucleophilicity. The presence of both a carboxylic acid (hydrogen bond donor) and a nitro group (strong electron-withdrawing group) dictates its behavior in polar aprotic solvents[2][4].

Table 2: Key Physicochemical Properties

| Property | Value | Analytical & Synthetic Significance |

| Molecular Formula | C₁₃H₉FN₂O₄ | Determines exact mass for High-Resolution Mass Spectrometry (HRMS)[2]. |

| Molecular Weight | 276.22 g/mol | Required for precise stoichiometric calculations in scale-up[4]. |

| Hydrogen Bond Donors | 2 (-COOH, -NH-) | Influences solubility; necessitates the use of polar solvents like ACN or THF. |

| Hydrogen Bond Acceptors | 5 (-NO₂, -COOH, -F) | Critical for pharmacophore mapping if the scaffold is retained in the API. |

| Rotatable Bonds | 3 | Defines the conformational flexibility of the biaryl-amine linkage. |

Synthetic Methodologies: A Self-Validating System

To ensure scientific integrity and reproducibility, the protocols below are designed as self-validating systems. I have included the mechanistic causality behind each reagent choice and In-Process Controls (IPCs) to eliminate guesswork during synthesis. The core methodology relies on a Nucleophilic Aromatic Substitution (SₙAr) followed by cyclocondensation, adapted from established patent literature[3].

Protocol 1: SₙAr Synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid

Mechanistic Causality: The strong electron-withdrawing nature of the nitro group at the meta position (relative to the carboxylic acid) and ortho position (relative to the leaving group) highly activates the C4-fluorine bond of the starting material. Acetonitrile (ACN) is selected as a polar aprotic solvent to stabilize the Meisenheimer complex intermediate without hydrogen-bonding to the nucleophile. Triethylamine (TEA) acts as a non-nucleophilic acid scavenger to neutralize the generated HF, preventing the protonation and subsequent deactivation of the 4-fluoroaniline nucleophile.

-

Preparation & Solvation: To a round-bottom flask equipped with a reflux condenser, add 4-fluoro-3-nitrobenzoic acid (1.0 eq, 5.4 mmol) and 4-fluoroaniline (1.5 eq, 8.1 mmol). Suspend the reagents in anhydrous Acetonitrile (ACN, 60 mL).

-

Base Addition: Add Triethylamine (TEA, 2.0 eq, 10.8 mmol) dropwise at 25 °C. Observation: The solution will darken due to the deprotonation of the carboxylic acid.

-

Thermal Activation: Heat the reaction mixture to 110 °C under an argon atmosphere for 16 hours. The elevated temperature provides the necessary kinetic energy to overcome the steric barriers of the SₙAr pathway[3].

-

Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z 184 [M-H]⁻) is fully consumed and the product peak (m/z 275 [M-H]⁻) constitutes >95% of the chromatogram.

-

Isolation: Cool to 25 °C and concentrate under reduced pressure. Suspend the residue in distilled water and acidify with 1M HCl to pH ~3. Causality: Acidification protonates the carboxylate salt, driving the precipitation of the highly pure free acid. Filter and dry under vacuum[3].

Protocol 2: Reduction and Cyclocondensation to a Benzimidazole Scaffold

Mechanistic Causality: To build the benzimidazole core required for MAGL inhibitors, the nitro group must first be reduced to an aniline. Subsequent treatment with triethyl orthoformate provides an electrophilic one-carbon source. p-Toluenesulfonic acid (PTSA) catalyzes the reaction by protonating the orthoformate, making it highly susceptible to nucleophilic attack by the newly formed diamine.

-

Nitro Reduction: Dissolve 4-(4-fluoroanilino)-3-nitrobenzoic acid in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) at 25 °C for 4 hours. Filter through Celite to yield 3-amino-4-(4-fluoroanilino)benzoic acid. IPC: LC-MS confirms a mass shift from 276 to 246.

-

Cyclocondensation: To a stirred solution of the diamine (1.62 mmol) in anhydrous THF (5 mL), add triethyl orthoformate (1.0 eq, 2.5 mL) and PTSA (0.1 eq, 30.9 mg)[3].

-

Maturation: Stir at 25 °C for 16 hours under argon. Causality: THF ensures complete solubility, while room-temperature conditions prevent unwanted esterification of the carboxylic acid.

-

Self-Validation (IPC): TLC (DCM:MeOH 9:1) will show complete consumption of the diamine and the appearance of a highly UV-active spot (the benzimidazole).

-

Isolation: Dilute with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 1-(4-fluorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid[3].

Visualizing the Synthetic Workflow

The following diagram illustrates the logical progression of the chemical workflow, mapping the transformation from raw starting materials to the final MAGL inhibitor precursor.

Synthetic workflow from 4-fluoro-3-nitrobenzoic acid to a benzimidazole MAGL inhibitor precursor.

Downstream Applications in Drug Discovery

The utility of 4-(4-fluoroanilino)-3-nitrobenzoic acid extends far beyond basic organic synthesis. Its primary downstream application lies in the generation of privileged heterocyclic scaffolds. As demonstrated in recent pharmaceutical developments, suppressing the action of Monoacylglycerol Lipase (MAGL) is a breakthrough therapeutic strategy for neuroprotection and myelin regeneration[3].

Furthermore, the nitrobenzoic acid scaffold itself is widely recognized in medicinal chemistry for its versatility in generating antiplasmodial agents and multi-stage active malaria box compounds, proving its broad-spectrum value in modern drug discovery[7].

References

- Title: US Patent 11,390,610 B2 - Piperazine derivatives as MAGL inhibitors Source: Google Patents URL

-

Title: New Derivatives of the Multi-Stage Active Malaria Box Compound MMV030666 and Their Antiplasmodial Potencies Source: Pharmaceuticals (MDPI) URL: [Link]

Sources

- 1. 4-(4-fluoroanilino)-3-nitrobenzoic acid - CAS号 23764-56-9 - 摩熵化学 [molaid.com]

- 2. 4-(4-Fluoroanilino)-3-nitrobenzoic acid | 23764-56-9 [m.chemicalbook.com]

- 3. US11390610B2 - Piperazine derivatives as MAGL inhibitors - Google Patents [patents.google.com]

- 4. 4-(4-fluoroanilino)-3-nitrobenzoic acid - CAS号 23764-56-9 - 摩熵化学 [molaid.com]

- 5. 23764-56-9_CAS号:23764-56-9_CAS No.:23764-56-9 - 化源网 [chemsrc.com]

- 6. 4-(4-fluoroanilino)-3-nitrobenzoic acid - CAS号 23764-56-9 - 摩熵化学 [molaid.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 4-(4-Fluoroanilino)-3-nitrobenzoic acid in DMSO and Methanol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its journey from laboratory discovery to clinical application. It governs formulation strategies, bioavailability, and the reliability of in vitro and in vivo assays. This technical guide provides a comprehensive examination of the solubility of 4-(4-Fluoroanilino)-3-nitrobenzoic acid, a key chemical intermediate, in two ubiquitous laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document synthesizes theoretical solubility principles with practical, field-proven experimental protocols, offering researchers a self-validating framework for solubility determination and application.

Introduction: The Critical Role of Solubility in Drug Development

4-(4-Fluoroanilino)-3-nitrobenzoic acid is a complex organic molecule featuring multiple functional groups that are pivotal in the synthesis of various heterocyclic compounds of medicinal interest. The journey of such a molecule from a chemical intermediate to a component of a viable drug candidate is critically dependent on its solubility characteristics. Poor solubility can create significant hurdles, leading to unreliable biological assay results, challenges in formulation, and ultimately, poor bioavailability[1].

This guide focuses on two solvents of paramount importance in the pharmaceutical sciences:

-

Dimethyl Sulfoxide (DMSO): Often termed the "universal solvent," DMSO is a polar aprotic solvent renowned for its exceptional ability to dissolve a vast spectrum of polar and nonpolar compounds[2]. This makes it indispensable for preparing high-concentration stock solutions for high-throughput screening (HTS) and other biological assays[2][3].

-

Methanol (MeOH): As the simplest polar protic alcohol, methanol is a versatile solvent used extensively in organic synthesis, purification, extraction, and analytical techniques such as high-performance liquid chromatography (HPLC)[4][5].

Understanding the solubility of 4-(4-Fluoroanilino)-3-nitrobenzoic acid in these solvents is not merely an academic exercise; it is a foundational requirement for its effective utilization in drug discovery and development workflows.

Physicochemical Properties of Solute and Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction. The interplay of polarity, hydrogen bonding capability, and other intermolecular forces between the solute and solvent dictates the extent of dissolution.

2.1. The Solute: 4-(4-Fluoroanilino)-3-nitrobenzoic acid

-

Molecular Structure: The molecule possesses a rich and varied chemical architecture.

-

A carboxylic acid group (-COOH): Polar and a strong hydrogen bond donor and acceptor.

-

A nitro group (-NO2): Strongly polar and electron-withdrawing.

-

A secondary amine linker (-NH-): Capable of hydrogen bonding.

-

Two aromatic rings , one of which is substituted with a fluorine atom: These contribute to the molecule's size and introduce regions of hydrophobicity.

-

This combination of polar, hydrogen-bonding functional groups with larger, less polar aromatic structures suggests a complex solubility profile.

2.2. The Solvents: A Comparative Overview

A summary of the key properties of DMSO and methanol is presented below.

| Property | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |

| Chemical Formula | (CH₃)₂SO | CH₃OH |

| Molar Mass | 78.13 g/mol | 32.04 g/mol |

| Solvent Type | Polar Aprotic | Polar Protic |

| Boiling Point | 189 °C (372 °F) | 64.7 °C (148.5 °F) |

| Key Feature | Exceptional dissolving power for a wide range of compounds; high boiling point reduces evaporation[2]. | Volatile; acts as both a hydrogen bond donor and acceptor. |

| Primary Use Case | Solvent for chemical reactions, HTS compound storage, and cryopreservation[6][7]. | Solvent for synthesis, extraction, purification, and chromatography[5]. |

Solubility Profile and Theoretical Considerations

While specific quantitative solubility data for 4-(4-Fluoroanilino)-3-nitrobenzoic acid in DMSO and methanol is not widely published in publicly accessible literature, a qualitative and theoretical assessment can be made based on its structure.

-

In DMSO: As a powerful polar aprotic solvent, DMSO is an excellent hydrogen bond acceptor. It can effectively solvate the carboxylic acid and amine protons of the solute molecule. Its ability to dissolve both polar and nonpolar moieties suggests that 4-(4-Fluoroanilino)-3-nitrobenzoic acid is expected to exhibit high solubility in DMSO. This property is precisely why DMSO is the solvent of choice for creating stock solutions of complex, often poorly water-soluble compounds for biological screening[3].

-

In Methanol: Methanol is a polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor. It will readily interact with the carboxylic acid, nitro, and amine groups of the solute. However, compared to DMSO, methanol is a less powerful solvent for large, complex organic molecules. Therefore, 4-(4-Fluoroanilino)-3-nitrobenzoic acid is expected to be soluble in methanol, though likely to a lesser extent than in DMSO. Its solubility in methanol is crucial for processes like recrystallization for purification or as a mobile phase component in chromatographic analysis.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To move from theoretical prediction to quantitative fact, a robust experimental protocol is required. The shake-flask method is the gold-standard technique for determining equilibrium solubility, recommended by regulatory bodies and widely adopted in industry[8][9]. The protocol described below is designed to be a self-validating system, ensuring accuracy and reproducibility.

4.1. Principle An excess of the solid compound is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured analytically.

4.2. Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of crystalline 4-(4-Fluoroanilino)-3-nitrobenzoic acid into several glass vials (e.g., 20 mL scintillation vials).

-

Causality: Using a significant excess of solid ensures that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.

-

Pipette a precise volume (e.g., 10.0 mL) of the chosen solvent (DMSO or Methanol, HPLC-grade) into each vial.

-

Seal the vials tightly to prevent solvent evaporation, which is especially critical for volatile solvents like methanol.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled orbital shaker or incubator set to a specific temperature (e.g., 25 °C or 37 °C).

-

Causality: Constant temperature is critical as solubility is temperature-dependent. The choice of temperature should reflect the intended application (e.g., 25 °C for benchtop processes, 37 °C for physiological relevance)[9][10].

-

Agitate the vials at a consistent speed (e.g., 100-150 rpm) for an extended period (typically 24 to 72 hours).

-

Causality: Agitation ensures continuous interaction between the solute and solvent, facilitating the dissolution process. An extended timeframe is necessary to ensure the system reaches a true thermodynamic equilibrium[9][10]. To validate the equilibrium point, samples can be taken at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant[9].

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature to let the excess solid settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid particles.

-

Causality: This step is crucial to ensure that no solid particles are carried over into the analytical sample, which would falsely inflate the measured solubility.

-

Carefully withdraw a clear aliquot of the supernatant using a pipette. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial[8].

-

-

Analysis and Quantification:

-

Accurately prepare a serial dilution of the filtered saturated solution with the same solvent used in the experiment.

-

Causality: Dilution is necessary to bring the concentration of the analyte within the linear range of the analytical instrument's calibration curve.

-

Quantify the concentration of 4-(4-Fluoroanilino)-3-nitrobenzoic acid in the diluted samples using a validated analytical method, such as HPLC-UV.

-

A standard calibration curve must be prepared using solutions of the compound at known concentrations in the same solvent to ensure accurate quantification[8].

-

-

Data Calculation and Reporting:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Report the final solubility in standard units, such as mg/mL or mol/L, and always specify the solvent and the temperature at which the measurement was conducted.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for the Shake-Flask Method of Solubility Determination.

Conclusion

While published quantitative data for the solubility of 4-(4-Fluoroanilino)-3-nitrobenzoic acid in DMSO and methanol is scarce, a thorough understanding of its molecular structure and the properties of these solvents allows for strong predictive insights. The compound is expected to be highly soluble in DMSO and moderately to highly soluble in methanol. This guide provides the essential theoretical grounding and a robust, validated experimental protocol for researchers to determine these critical parameters with high confidence. Accurate solubility data is a non-negotiable prerequisite for advancing chemical entities through the drug discovery pipeline, ensuring the integrity of biological data and enabling rational formulation development.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Purosolv. (2025). How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals. Available from: [Link]

-

AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Available from: [Link]

-

Archemco. (2023). Methanol: Specifications and Applications. Available from: [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Available from: [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Available from: [Link]

-

MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Available from: [Link]

-

American Chemical Society. (2021). Dimethyl sulfoxide. Available from: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

s d fine-chem limited. (n.d.). Methanol : USP/BP/Ph.Eur - Versatile Solvent for Pharmaceutical and Industrial Applications. Available from: [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link]

-

Innovative Applications of DMSO. (2024). Innovative Applications of DMSO. Available from: [Link]

Sources

- 1. protocols.io [protocols.io]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Methanol in Pharma-Grade Compound Extraction [purosolv.com]

- 5. labproinc.com [labproinc.com]

- 6. antbioinc.com [antbioinc.com]

- 7. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 8. benchchem.com [benchchem.com]

- 9. who.int [who.int]

- 10. scielo.br [scielo.br]

A Comprehensive Technical Guide to 4-(4-Fluoroanilino)-3-nitrobenzoic acid: Synthesis, Safety, and Applications

For the modern researcher, scientist, and drug development professional, a thorough understanding of novel chemical entities is paramount. This guide provides an in-depth analysis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes extrapolated safety data from its constituent precursors, 4-fluoroaniline and 3-nitrobenzoic acid, to offer a comprehensive and precautionary overview.

Chemical Identity and Molecular Structure

4-(4-Fluoroanilino)-3-nitrobenzoic acid is an aromatic carboxylic acid derivative. Its structure incorporates a 4-fluoroaniline moiety linked to a 3-nitrobenzoic acid backbone. This unique combination of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.

Table 1: Chemical Identifiers for 4-(4-Fluoroanilino)-3-nitrobenzoic acid

| Identifier | Value |

| IUPAC Name | 4-(4-fluoroanilino)-3-nitrobenzoic acid |

| Molecular Formula | C₁₃H₉FN₂O₄ |

| Molecular Weight | 276.22 g/mol |

| Canonical SMILES | C1=CC(=CC=C1F)NC2=C(C=C(C=C2)C(=O)O)[O-] |

| InChI Key | (Predicted) |

| CAS Number | (Not assigned) |

Hazard Identification and Safety Precautions (Extrapolated)

Given the absence of a specific MSDS for 4-(4-Fluoroanilino)-3-nitrobenzoic acid, a conservative approach to safety is essential. The hazard profile is inferred from the known risks associated with its parent compounds: 4-fluoroaniline[1][2][3] and 3-nitrobenzoic acid[4][5][6][7][8].

GHS Classification (Predicted)

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][2][9][8]

-

Skin Corrosion/Irritation (Category 1B/2) : May cause severe skin burns and irritation.[1][2][9][8]

-

Serious Eye Damage/Eye Irritation (Category 1/2A) : Causes serious eye damage or irritation.[1][5][8]

-

Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory Tract Irritation: May cause respiratory irritation.[8]

Signal Word: Danger

Hazard Statements (Predicted):

-

H335: May cause respiratory irritation.[8]

Precautionary Statements (Recommended):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8]

-

P310: Immediately call a POISON CENTER or doctor/physician.[2][9]

First-Aid Measures (Recommended)

Immediate medical attention is advised in case of exposure.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][2]

Handling, Storage, and Personal Protective Equipment

Proper handling and storage are crucial to minimize risk.

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Avoid contact with skin, eyes, and clothing.[10]

-

Wash hands thoroughly after handling.[8]

-

Keep away from heat, sparks, and open flames.[1]

Storage:

-

Store in a tightly closed container.[1]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

-

Incompatible materials include strong oxidizing agents and strong bases.[10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][10]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing.[1][10]

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator is recommended.

Physical and Chemical Properties (Predicted)

The physical and chemical properties of 4-(4-Fluoroanilino)-3-nitrobenzoic acid are not extensively documented. The following are predicted based on its structure:

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Appearance | Solid (likely a yellow or orange powder) |

| Melting Point | >200 °C (estimated) |

| Boiling Point | Not determined |

| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF. |

Stability and Reactivity (Inferred)

The molecule's stability and reactivity are dictated by its functional groups.

-

Stability: The compound is expected to be stable under normal storage conditions.

-

Reactivity:

-

The carboxylic acid group can undergo esterification and amidation reactions.

-

The nitro group can be reduced to an amine, which is a common transformation in the synthesis of bioactive molecules.

-

The secondary amine linkage is generally stable but could be susceptible to oxidation.

-

The aromatic rings can undergo further electrophilic or nucleophilic substitution, although the existing substituents will influence the regioselectivity of these reactions.

-

-

Incompatible Materials: Strong oxidizing agents and strong bases.[10]

-

Hazardous Decomposition Products: Combustion may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.[1]

Toxicological Information (Inferred)

Detailed toxicological studies on 4-(4-Fluoroanilino)-3-nitrobenzoic acid are not available. The toxicological profile is inferred from its parent compounds.

-

4-Fluoroaniline: Harmful if swallowed and may cause skin and eye irritation.[1] Prolonged or repeated exposure may have adverse effects on the blood, leading to the formation of methemoglobin.[3]

-

3-Nitrobenzoic Acid: Harmful if swallowed and causes skin and eye irritation. May also cause respiratory irritation.[8] Some sources indicate it may be mutagenic for bacteria and/or yeast.[6]

Based on this, 4-(4-Fluoroanilino)-3-nitrobenzoic acid should be handled as a potentially toxic substance with particular care to avoid ingestion, skin and eye contact, and inhalation of dust.

Experimental Protocol: A Proposed Synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid

The synthesis of the title compound can be envisioned through a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below, inspired by the synthesis of a structurally related compound, 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide.[11]

Diagram 1: Proposed Synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid

Sources

- 1. chemicalbull.com [chemicalbull.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. 4-氟苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. carlroth.com [carlroth.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. 3-Nitrobenzoic acid - Safety Data Sheet [chemicalbook.com]

- 8. lobachemie.com [lobachemie.com]

- 9. lobachemie.com [lobachemie.com]

- 10. fishersci.com [fishersci.com]

- 11. 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to the Procurement and Quality Control of 4-(4-Fluoroanilino)-3-nitrobenzoic Acid

Executive Summary

For researchers and drug development professionals, sourcing specialized chemical reagents is a critical first step that dictates the timeline and success of a project. This guide provides an in-depth technical overview for the procurement and application of 4-(4-Fluoroanilino)-3-nitrobenzoic acid, a key building block in medicinal chemistry. A survey of the chemical supplier landscape reveals that this compound is not a standard off-the-shelf product. Therefore, this document focuses on a practical and scientifically rigorous approach to its acquisition via custom synthesis. We will detail the strategic synthesis, selection of contract research organizations (CROs), and the essential in-house quality control (QC) protocols required to validate the final product for research applications, particularly in the development of kinase inhibitors.

Introduction to 4-(4-Fluoroanilino)-3-nitrobenzoic Acid: A Strategic Building Block

4-(4-Fluoroanilino)-3-nitrobenzoic acid is an aromatic carboxylic acid featuring a diarylamine scaffold. This structural motif is of significant interest in drug discovery, as N-aryl aminobenzoic acids are versatile scaffolds for a range of biologically active agents, including anticancer, anti-inflammatory, and antimicrobial compounds.[1][2]

Chemical Properties:

| Property | Value | Source |

| IUPAC Name | 4-(4-Fluoroanilino)-3-nitrobenzoic acid | - |

| Molecular Formula | C₁₃H₉FN₂O₄ | Calculated |

| Molecular Weight | 276.22 g/mol | Calculated |

| CAS Number | Not assigned / Not commercially cataloged | Inferred from searches |

| Structure |  (Illustrative structure) (Illustrative structure) | - |

The key feature of this molecule is the diarylamine linkage, which is a privileged structure in kinase inhibitor design.[3] The nitro group and fluoro substituents can be further functionalized, making it a valuable intermediate for building focused compound libraries.

Procurement Strategy: The Custom Synthesis Imperative

Standard searches of major chemical catalogs will not yield direct suppliers for 4-(4-Fluoroanilino)-3-nitrobenzoic acid. The compound must be sourced via custom synthesis. This approach requires a shift in procurement strategy from simple ordering to project management with a specialized chemistry service provider.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most logical and cost-effective synthesis route is the nucleophilic aromatic substitution (SNAr) reaction between two readily available starting materials: 4-Fluoro-3-nitrobenzoic acid (CAS: 453-71-4) and 4-fluoroaniline .

The fluorine atom at the 4-position of the benzoic acid is highly activated towards substitution by the strongly electron-withdrawing nitro group at the adjacent 3-position.[4] This makes the SNAr reaction with an amine nucleophile like 4-fluoroaniline a feasible and high-yield approach.[5]

Caption: Synthetic pathway for the target compound.

An alternative, though often requiring harsher conditions, is the copper-catalyzed Ullmann condensation, a classic method for forming diarylamine bonds.[6][7]

Selecting a Custom Synthesis Supplier

Choosing a reliable custom synthesis partner is crucial. Look for Contract Research Organizations (CROs) or chemical synthesis companies with a strong track record.

Key Vetting Criteria:

-

Expertise: The company should have documented experience in multi-step organic synthesis and handling reactions like SNAr or Ullmann couplings.[8][9]

-

Scale: Ensure they can accommodate your required scale, from milligrams for initial screening to kilograms for later-stage development.[10]

-

Analytical Capabilities: The supplier must have in-house access to modern analytical equipment (NMR, LC-MS, HPLC) to prove the identity and purity of the final compound.

-

Communication and Reporting: Look for providers who offer regular progress updates (e.g., weekly reports) and a final, comprehensive analytical data package.[8]

-

Confidentiality: A robust Confidential Disclosure Agreement (CDA) is essential to protect your intellectual property.[10]

Table of Representative Custom Synthesis Providers:

| Company | Services Offered | Geographic Presence |

| Enamine | Custom synthesis (mg to kg), building blocks, screening libraries. | Europe, North America |

| ChiroBlock | Custom synthesis, route scouting, process optimization (ISO 9001). | Europe (Germany) |

| Veeprho Group | Custom synthesis (mg to kg), intermediates, API synthesis. | Global |

| Otava Chemicals | Custom synthesis, compound design, fluorescent dyes. | North America, Europe |

| ResolveMass Laboratories | Custom synthesis for pharma, biotech, and academia. | North America |

Price Analysis and Budgetary Considerations

The price of a custom-synthesized compound is not fixed and depends on several factors:

-

Cost of Starting Materials: Price fluctuations of 4-Fluoro-3-nitrobenzoic acid and 4-fluoroaniline will impact the quote.

-

Number of Synthetic Steps: A single-step synthesis like the proposed SNAr is relatively cost-effective.

-

Yield and Purity: Higher purity requirements (>98%) necessitate more rigorous purification (e.g., preparative HPLC), increasing costs.

-

Scale: Cost per gram typically decreases significantly at larger scales.

Expect a price significantly higher than the catalog price of the precursors. For a research-scale synthesis (1-5 grams) with >95% purity, a budget of several thousand dollars is a reasonable starting estimate. Always request quotes from multiple vendors.

Critical Quality Control: In-House Validation

Upon receiving the custom-synthesized compound, independent, in-house verification is a non-negotiable step to ensure experimental integrity. The Certificate of Analysis (CoA) from the supplier provides a baseline, but it must be validated.

The Anatomy of a Certificate of Analysis (CoA)

A comprehensive CoA from the synthesis partner should include:

-

¹H NMR Spectrum: To confirm the structure and identify any residual solvents or starting materials.

-

¹³C NMR Spectrum: To confirm the carbon backbone of the molecule.[11]

-

Mass Spectrometry (LC-MS): To confirm the molecular weight.

-

HPLC Chromatogram: To determine the purity of the compound.

In-House Verification Protocols

Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton will be observable).

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analysis (Predicted Shifts):

-

Aromatic Protons (7.0 - 8.5 ppm): Expect a complex series of doublets and triplets corresponding to the protons on both aromatic rings. The protons ortho to the nitro group will be the most downfield (deshielded).

-

Amine Proton (NH): A broad singlet, likely > 9.0 ppm, which may exchange with D₂O.

-

Carboxylic Acid Proton (COOH): A very broad singlet, typically > 12.0 ppm in DMSO-d₆.

-

Integration: The ratio of integrals for the aromatic, amine, and acid protons should match the expected 8:1:1 ratio.

-

Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from standard methods for aromatic carboxylic acids.[12][13][14]

-

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% formic or phosphoric acid (Solvent A). A typical gradient might be 10% B to 90% B over 20 minutes. The acidic modifier ensures the carboxylic acid is protonated for better retention.[14]

-

Sample Preparation: Prepare a stock solution of the compound in Acetonitrile or a 50:50 Acetonitrile:Water mix at 1 mg/mL. Dilute to ~50 µg/mL for injection.

-

Analysis:

-

Inject 10 µL of the sample.

-

Monitor at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm or 320 nm).

-

The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of >95% is typically required for most research applications.

-

Application Highlight: A Scaffold for Kinase Inhibitor Development

The 4-(anilino)-3-nitrobenzoic acid scaffold is a precursor to structures that mimic the hinge-binding motifs of many ATP-competitive kinase inhibitors.[3] The diarylamine core can establish key hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to achieve potency and selectivity.[15]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Custom Synthesis [otavachemicals.com]

- 9. veeprho.com [veeprho.com]

- 10. Custom Synthesis - Enamine [enamine.net]

- 11. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. helixchrom.com [helixchrom.com]

- 13. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. moodle.univ-dbkm.dz [moodle.univ-dbkm.dz]

- 15. scispace.com [scispace.com]

A Tale of Two Acids: A Technical Guide to 4-Fluoro-3-nitrobenzoic Acid and its Derivative 4-(4-Fluoroanilino)-3-nitrobenzoic Acid for Drug Discovery Professionals

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection and modification of molecular scaffolds are paramount to the successful development of novel therapeutics. This guide provides an in-depth technical exploration of two closely related yet functionally distinct benzoic acid derivatives: 4-Fluoro-3-nitrobenzoic acid and 4-(4-Fluoroanilino)-3-nitrobenzoic acid. We will delve into their chemical properties, synthesis, and applications, with a focus on the critical structural transformation that links them and the resultant implications for their use in research and development.

4-Fluoro-3-nitrobenzoic Acid: The Versatile Precursor

4-Fluoro-3-nitrobenzoic acid (CAS No. 453-71-4) is a highly functionalized aromatic carboxylic acid that serves as a cornerstone building block in organic synthesis.[1] Its utility is derived from the presence of three distinct functional groups on the benzene ring: a carboxylic acid, a nitro group, and a fluorine atom. Each of these moieties offers a unique handle for chemical modification, making it a versatile starting material for the synthesis of a wide array of more complex molecules.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoro-3-nitrobenzoic acid is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₄FNO₄ |

| Molecular Weight | 185.11 g/mol [1] |

| Appearance | Light yellow to tan powder or crystals[3] |

| Melting Point | 123-126 °C[3] |

| Solubility | Soluble in 95% ethanol (50 mg/mL)[3] |

| pKa | 3.54 ± 0.10 (Predicted)[3] |

Synthesis of 4-Fluoro-3-nitrobenzoic Acid

The most common and efficient synthesis of 4-Fluoro-3-nitrobenzoic acid involves the nitration of 4-fluorobenzoic acid. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

A general laboratory-scale protocol is as follows:

-

Dissolution: Dissolve 4-fluorobenzoic acid in concentrated sulfuric acid in a flask, and cool the mixture in an ice bath.

-

Nitration: Slowly add potassium nitrate or concentrated nitric acid to the cooled solution while maintaining a low temperature.

-

Reaction: Allow the reaction to stir, often overnight, at room temperature to ensure complete nitration.

-

Work-up: Pour the reaction mixture over crushed ice, which will cause the product to precipitate.

-

Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry to yield 4-Fluoro-3-nitrobenzoic acid.[3]

The regioselectivity of this reaction is directed by the activating effect of the fluorine atom and the deactivating, meta-directing effect of the carboxylic acid group, leading to the desired 3-nitro-substituted product.

Reactivity and Applications

The true value of 4-Fluoro-3-nitrobenzoic acid lies in its reactivity profile. The electron-withdrawing nature of the adjacent nitro group and the carboxylic acid makes the fluorine atom highly susceptible to nucleophilic aromatic substitution (SNAr) .[2] This reaction is the gateway to a vast library of derivatives, as the fluorine can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols.

Furthermore, the nitro group can be readily reduced to an amine, which can then participate in a range of chemical transformations, such as amide bond formation or the construction of heterocyclic rings. The carboxylic acid group itself can be converted to esters, amides, or other derivatives.[2]

This multi-faceted reactivity makes 4-Fluoro-3-nitrobenzoic acid a key intermediate in the synthesis of:

-

Benzimidazoles: These are important pharmacophores found in a variety of drugs, including antimicrobials and antipsychotics.[2]

-

Benzoselenazoles: These are heterocyclic compounds with potential applications in medicinal chemistry.[2]

-

Novel Heterocyclic Scaffolds: Its use in solid-phase synthesis allows for the rapid generation of libraries of complex molecules for high-throughput screening.

4-(4-Fluoroanilino)-3-nitrobenzoic Acid: A Strategic Derivative

The synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid is a prime example of the utility of 4-Fluoro-3-nitrobenzoic acid as a precursor. This derivative is formed through a nucleophilic aromatic substitution reaction where the fluorine atom at the 4-position is displaced by 4-fluoroaniline.

Caption: Synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid.

The Critical Transformation: Nucleophilic Aromatic Substitution

The SNAr reaction is a two-step process:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the carbon atom bearing the fluorine atom on the 4-Fluoro-3-nitrobenzoic acid ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate.

-

Leaving Group Departure: The fluorine atom, a good leaving group in this context, is expelled, and the aromaticity of the ring is restored, yielding the final product, 4-(4-Fluoroanilino)-3-nitrobenzoic acid.

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Physicochemical Properties of the Derivative

While specific experimental data for 4-(4-Fluoroanilino)-3-nitrobenzoic acid is less commonly reported in readily accessible databases, we can infer some of its properties based on its structure.

| Property | Predicted Value/State | Rationale |

| Molecular Formula | C₁₃H₉F₂N₂O₄ | Derived from the structures of the reactants. |

| Molecular Weight | 295.22 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Increased molecular weight and potential for intermolecular hydrogen bonding. |

| Solubility | Expected to be soluble in polar organic solvents | The presence of polar functional groups. |

Applications and Biological Relevance

The introduction of the 4-fluoroanilino moiety significantly alters the chemical and biological properties of the parent molecule. This structural modification is a common strategy in medicinal chemistry for several reasons:

-

Scaffold Hopping and Analogue Synthesis: It allows for the exploration of new chemical space and the generation of analogues of known active compounds.

-

Modulation of Physicochemical Properties: The added phenyl ring can influence properties such as lipophilicity (LogP), which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Introduction of New Pharmacophoric Features: The N-H group can act as a hydrogen bond donor, and the additional aromatic ring can participate in pi-stacking interactions with biological targets.